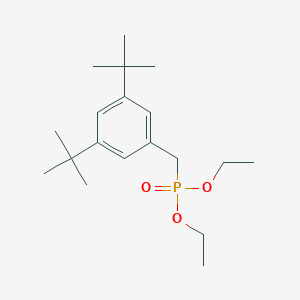
Diethyl 3,5-Di-tert-butylbenzylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,5-Di-tert-butylbenzylphosphonate is a chemical compound with the molecular formula C19H33O4P. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications. The compound is characterized by the presence of diethyl phosphonate and tert-butyl groups attached to a benzyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,5-Di-tert-butylbenzylphosphonate typically involves the reaction of 3,5-di-tert-butylbenzyl chloride with diethyl phosphite under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3,5-Di-tert-butylbenzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sulfuric acid or hydrochloric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted benzyl phosphonates depending on the reagents used.
Aplicaciones Científicas De Investigación
Diethyl 3,5-Di-tert-butylbenzylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an antioxidant and its ability to inhibit certain enzymes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its stability and biocompatibility.
Industry: It is used as an additive in polymers to enhance their thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of Diethyl 3,5-Di-tert-butylbenzylphosphonate involves its interaction with molecular targets such as enzymes and free radicals. The compound’s phosphonate group can chelate metal ions, inhibiting enzyme activity. Additionally, its antioxidant properties allow it to scavenge free radicals, protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 3,5-Di-tert-butyl-4-hydroxybenzylphosphonate
- Diethyl 3,5-Di-tert-butylphenylphosphonate
- Diethyl 3,5-Di-tert-butylbenzylphosphine oxide
Uniqueness
Diethyl 3,5-Di-tert-butylbenzylphosphonate is unique due to its specific combination of diethyl phosphonate and tert-butyl groups, which confer enhanced stability and reactivity. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.
Propiedades
Fórmula molecular |
C19H33O3P |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1,3-ditert-butyl-5-(diethoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C19H33O3P/c1-9-21-23(20,22-10-2)14-15-11-16(18(3,4)5)13-17(12-15)19(6,7)8/h11-13H,9-10,14H2,1-8H3 |
Clave InChI |
ARRJQPBUVRVNBN-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)
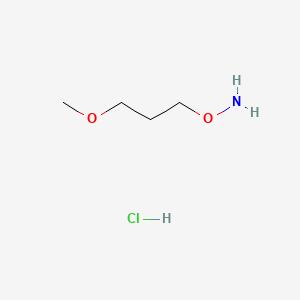
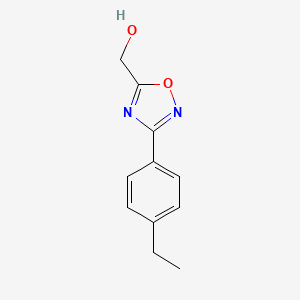
![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)
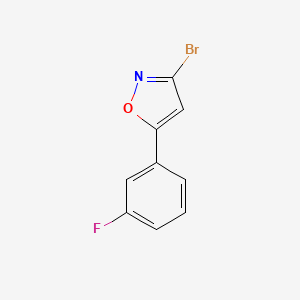
![[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13691530.png)
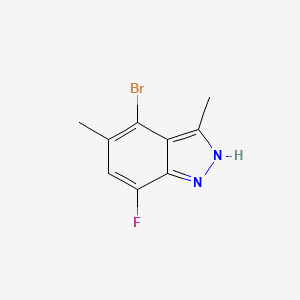



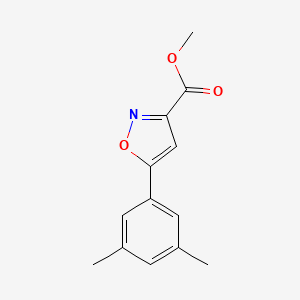
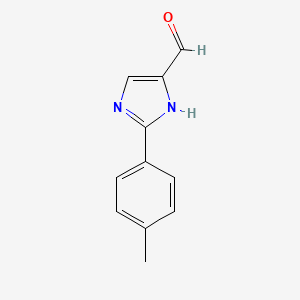
![Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane](/img/structure/B13691568.png)
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13691584.png)
